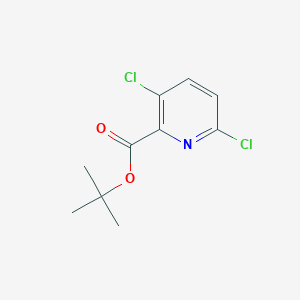Tert-butyl 3,6-dichloropyridine-2-carboxylate
CAS No.: 211122-64-4
Cat. No.: VC8089224
Molecular Formula: C10H11Cl2NO2
Molecular Weight: 248.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 211122-64-4 |
|---|---|
| Molecular Formula | C10H11Cl2NO2 |
| Molecular Weight | 248.1 g/mol |
| IUPAC Name | tert-butyl 3,6-dichloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 |
| Standard InChI Key | DFIOWYYDPDMCSE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound tert-butyl 3,6-dichloropyridine-2-carboxylate belongs to the pyridine carboxylate family, characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 6 and a tert-butyl ester group at position 2. Its molecular formula is CHClNO, with a molecular weight of 248.10 g/mol . The tert-butyl group enhances steric bulk, influencing the compound’s solubility and reactivity in synthetic applications.
Stereoelectronic Properties
The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing effects of chlorine substituents, renders the molecule highly reactive toward nucleophilic substitution. Computational studies on analogous structures predict a polar surface area (PSA) of ~39.19 Ų and a logP (octanol-water partition coefficient) of ~3.34, indicating moderate lipophilicity . These properties are critical for drug design, as they influence membrane permeability and bioavailability.
Synthesis and Optimization Strategies
Chlorination and Esterification Pathways
Synthesis of chlorinated pyridine carboxylates typically involves sequential chlorination and esterification. For example, tert-butyl 2,6-dichloropyridine-4-carboxylate is synthesized via Friedel-Crafts acylation followed by chlorination using POCl or SOCl, achieving yields up to 90% . Similarly, tert-butyl 5,6-dichloropyridine-3-carboxylate is prepared through nicotinic acid derivatization, where the tert-butyl ester is introduced via acid-catalyzed ester exchange . Adapting these methods to tert-butyl 3,6-dichloropyridine-2-carboxylate would require strategic positioning of chlorine atoms using directed ortho-metalation or catalytic C–H activation.
Catalytic and Solvent Effects
Reaction conditions significantly impact yield and purity. Studies on tert-butyl 2,6-dichloropyridine-4-carboxylate demonstrate that polar aprotic solvents like THF or DCM enhance reaction efficiency, while ligands such as (S)-Et-BoPhoz improve enantioselectivity in asymmetric syntheses . For instance, using MeOH as a solvent with (S-Et-BoPhoz) achieved 94% conversion and 83% enantiomeric excess (e.e.) in related pyridine derivatives .
Physicochemical Properties
Thermal Stability and Phase Behavior
Analogous compounds exhibit a boiling point of ~326°C and a density of 1.278 g/cm³ . The tert-butyl group’s steric hindrance likely elevates the melting point compared to non-bulky esters, though experimental data for the 3,6-dichloro isomer remains unreported. Thermogravimetric analysis (TGA) of similar esters shows decomposition onset at ~200°C, suggesting moderate thermal stability for industrial processing .
Solubility and Partitioning
The compound’s solubility profile is solvent-dependent. In tert-butyl 2,6-dichloropyridine-4-carboxylate, solubility in methanol is 0.176 mg/mL, while in water, it is negligible due to high logP . Computational models predict that tert-butyl 3,6-dichloropyridine-2-carboxylate will follow similar trends, with improved solubility in dichloromethane or ethyl acetate.
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Chlorinated pyridine carboxylates are pivotal intermediates in synthesizing kinase inhibitors and antiviral agents. For example, tert-butyl 2,6-dichloropyridine-4-carboxylate is a precursor in the synthesis of JAK2 inhibitors, which are therapeutic candidates for myeloproliferative disorders . The 3,6-dichloro isomer’s electronic profile makes it suitable for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl pharmacophores.
Agrochemical Applications
In agrochemistry, these compounds serve as scaffolds for herbicides and fungicides. The chlorine atoms enhance binding to target enzymes, such as acetolactate synthase (ALS), while the tert-butyl group improves soil persistence. Field trials of analogs show efficacy against Botrytis cinerea and Phytophthora infestans at concentrations as low as 50 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume